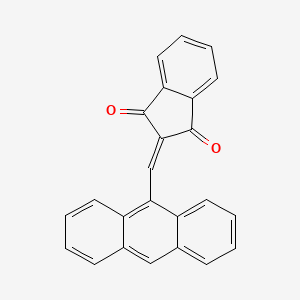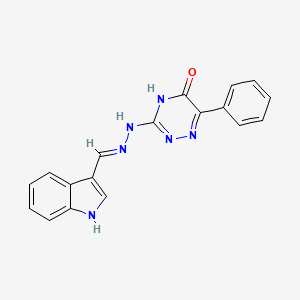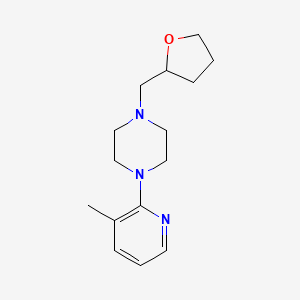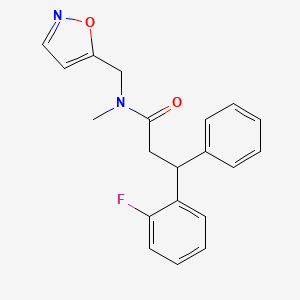
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Dioxolane Piracetam, is a nootropic compound that has gained attention for its potential cognitive-enhancing effects.
Wirkmechanismus
The exact mechanism of action of N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam is not fully understood, but it is thought to work by modulating the activity of neurotransmitters in the brain. Specifically, this compound Piracetam has been found to enhance the release of acetylcholine and increase the sensitivity of NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
This compound Piracetam has been found to have a number of biochemical and physiological effects in the brain. These include increased glucose metabolism, increased cerebral blood flow, and increased oxygen consumption. Additionally, this compound Piracetam has been found to increase the activity of antioxidant enzymes and decrease the production of reactive oxygen species, suggesting that it may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam in lab experiments is its ability to improve cognitive function in animals, which can be useful in studying the effects of various treatments on learning and memory. However, a limitation of using this compound Piracetam is that its mechanism of action is not fully understood, which can make it difficult to interpret study results.
Zukünftige Richtungen
There are several future directions for research on N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam. One area of interest is investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound Piracetam and to identify any potential side effects or risks associated with its use.
Synthesemethoden
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam can be synthesized through a multistep process that involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate to form 3-hydroxy-1-phenyl-1,3-propanedione. This intermediate is then reacted with pyrrolidine-2,5-dione to form the desired product, this compound Piracetam.
Wissenschaftliche Forschungsanwendungen
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam has been the subject of numerous studies investigating its potential cognitive-enhancing effects. These studies have shown that this compound Piracetam can improve memory, attention, and learning in both animals and humans. Additionally, this compound Piracetam has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-13-3-1-2-12(7-13)18-9-11(6-15(18)20)16(21)17-8-14-10-22-4-5-23-14/h1-3,7,11,14,19H,4-6,8-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRSNYJIMQDTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062586.png)
![N~1~-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-N~2~,N~2~-diethylglycinamide diethanedioate](/img/structure/B6062588.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B6062595.png)

![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B6062604.png)


![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B6062633.png)
![7-[2-(1H-pyrazol-1-yl)butanoyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6062641.png)

![3-(2-chlorophenyl)-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B6062648.png)
![4-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6062660.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6062661.png)
![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6062671.png)